4-(Pyrrolidin-3-yl)pyrrolidin-2-one
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Overview
Description
4-(Pyrrolidin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. The structure of this compound consists of a pyrrolidine ring fused to a pyrrolidinone ring, making it a unique and interesting compound for various applications.
Preparation Methods
The synthesis of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Pyrrolidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-(Pyrrolidin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including its use as a scaffold for drug discovery . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for medicinal chemists. Additionally, it has applications in the industry for the synthesis of fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and stereochemistry . This enables the compound to bind to enantioselective proteins and exert its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(Pyrrolidin-3-yl)pyrrolidin-2-one can be compared to other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its fused ring system, which provides distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-3-7(5-10-8)6-1-2-9-4-6/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
SRRXLJUJIQUHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2CC(=O)NC2 |
Origin of Product |
United States |
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